

Chemical formula and elemental composition of pure alunite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alunite**

Cat. No.: **B1170652**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Formula and Elemental Composition of Pure **Alunite**

Introduction

Alunite is a hydroxylated aluminum potassium sulfate mineral with the chemical formula $KAl_3(SO_4)_2(OH)_6$.^{[1][2][3]} It is typically found in volcanic and hydrothermal environments and is a significant mineral in alteration zones associated with certain ore deposits.^[3] This guide provides a comprehensive overview of the chemical formula and elemental composition of pure **alunite**, intended for researchers, scientists, and drug development professionals who may encounter this mineral in their work.

Chemical Formula and Structure

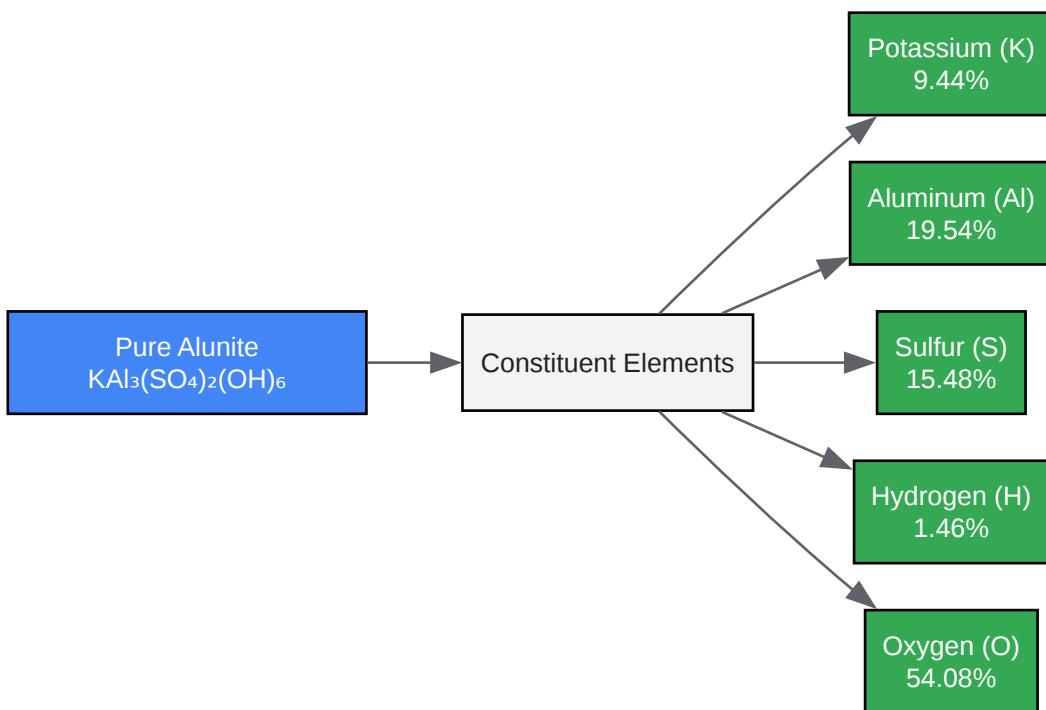
The ideal chemical formula for pure **alunite** is $KAl_3(SO_4)_2(OH)_6$.^{[1][2][3][4][5]} This formula represents a hydrated sulfate of aluminum and potassium.^[2] The crystal structure of **alunite** is trigonal.^[1] It is important to note that sodium can substitute for potassium in the mineral's structure, leading to a solid solution series with **natroalunite** ($NaAl_3(SO_4)_2(OH)_6$).^[1]

Elemental Composition

The theoretical elemental composition of pure **alunite** can be calculated from its chemical formula. The molecular weight of **alunite** is approximately 414.21 g/mol .^{[4][6]} The elemental

weight percentages are crucial for quantitative analysis and for understanding the stoichiometry of the mineral.

Data Presentation: Elemental and Oxide Composition of Pure Alunite


The following table summarizes the elemental and oxide weight percentages for pure **alunite**.

Element	Symbol	Atomic Weight (g/mol)	% Weight in Alunite	Corresponding Oxide	% Weight of Oxide
Potassium	K	39.098	9.44%	K ₂ O	11.37%
Aluminum	Al	26.982	19.54%	Al ₂ O ₃	36.92%
Sulfur	S	32.065	15.48%	SO ₃	38.66%
Hydrogen	H	1.008	1.46%	H ₂ O	13.05%
Oxygen	O	15.999	54.08%	-	-
Total		100.00%	100.00%		

Data sourced from National Gem Lab and ClassicGems.net[4][6]

Mandatory Visualization Logical Relationship of Alunite's Composition

The following diagram illustrates the breakdown of the ideal chemical formula of **alunite** into its constituent elements and their respective percentage contributions.

[Click to download full resolution via product page](#)

Caption: Elemental breakdown of pure **alunite**.

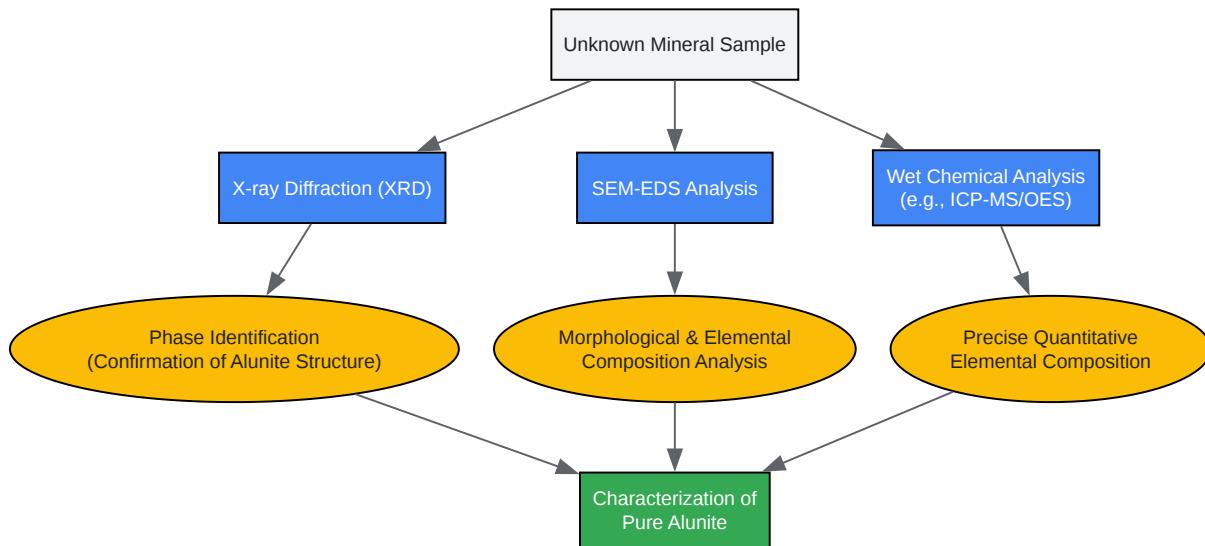
Experimental Protocols for Alunite Characterization

Several analytical techniques are employed to identify and characterize **alunite**, confirming its chemical formula and elemental composition.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is a primary technique for mineral identification. A powdered sample of the mineral is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice of the mineral at specific angles, creating a unique diffraction pattern. This pattern is then compared to a database of known mineral patterns for identification. For **alunite**, the sample is typically prepared using a standard powder-pack method and scanned over a range of 20 angles.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)


Methodology: SEM provides high-resolution images of the mineral's surface morphology. A focused beam of electrons is scanned across the sample, and the resulting signals provide information about the sample's topography and composition. EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. By analyzing the energy and intensity of these X-rays, the elemental composition of the sample can be determined. For **alunite** analysis, a sample is mounted and coated with a conductive material (e.g., carbon or gold) to prevent charging. Specific points or areas of the sample are then targeted with the electron beam to obtain elemental spectra. It's important to note that EDS cannot detect very light elements like hydrogen.

Wet Chemical Analysis and Inductively Coupled Plasma (ICP) Techniques

Methodology: For precise quantitative elemental analysis, wet chemical methods followed by techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are often used. This involves dissolving the **alunite** sample in a suitable acid, typically sulfuric acid, as it is insoluble in water and weak acids.^[1] The resulting solution is then introduced into the plasma of the ICP instrument. The atoms and ions in the plasma are excited and emit light at characteristic wavelengths (ICP-OES) or are separated based on their mass-to-charge ratio (ICP-MS). The intensity of the emitted light or the number of ions detected is proportional to the concentration of the element in the sample.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of an unknown mineral sample suspected to be **alunite**.

[Click to download full resolution via product page](#)

Caption: Workflow for **alunite** characterization.

Conclusion

The precise chemical formula of pure **alunite**, $KAl_3(SO_4)_2(OH)_6$, and its corresponding elemental composition are fundamental to its scientific understanding and application. The analytical techniques outlined in this guide provide a robust framework for the accurate identification and characterization of this mineral, ensuring reliable data for researchers and professionals in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Chemical formula and elemental composition of pure alunite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170652#chemical-formula-and-elemental-composition-of-pure-alunite\]](https://www.benchchem.com/product/b1170652#chemical-formula-and-elemental-composition-of-pure-alunite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com